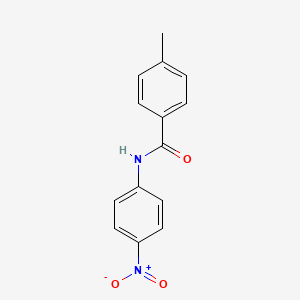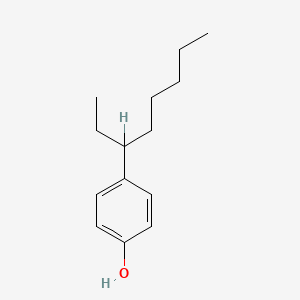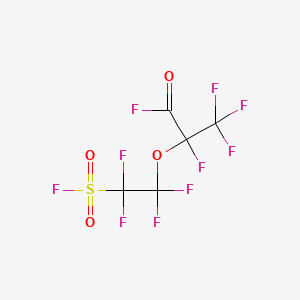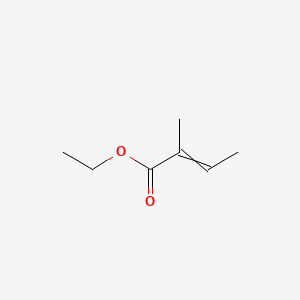
Silane, methylenebis[chlorodimethyl-
Descripción general
Descripción
Silane, methylenebis[chlorodimethyl-] is a compound belonging to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Silane, methylenebis[chlorodimethyl-] is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silane, methylenebis[chlorodimethyl-] typically involves the reaction of chlorodimethylsilane with methylene chloride under controlled conditions. This reaction is usually carried out in the presence of a catalyst, such as a copper catalyst, in a fluidized bed reactor . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of silane, methylenebis[chlorodimethyl-] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process. The purity of the final product is critical for its applications, and various purification methods are employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Silane, methylenebis[chlorodimethyl-] undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of silanols or siloxanes.
Reduction: Silanes can act as reducing agents, donating hydride ions to other compounds.
Substitution: In this reaction, one or more of the chlorine atoms in the compound can be replaced by other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, various catalysts (e.g., copper), and organic solvents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields, including materials science and polymer chemistry .
Aplicaciones Científicas De Investigación
Silane, methylenebis[chlorodimethyl-] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of silane, methylenebis[chlorodimethyl-] involves its ability to form strong bonds with both organic and inorganic substrates. This property makes it an effective coupling agent and surface modifier. The compound can undergo hydrolysis to form silanols, which can further react with other compounds to form stable siloxane bonds . These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to silane, methylenebis[chlorodimethyl-] include:
- Chlorodimethylsilane
- Dichlorodimethylsilane
- Trichlorosilane
- Tetramethylsilane
Uniqueness
Silane, methylenebis[chlorodimethyl-] is unique due to its specific structure, which allows it to form stable bonds with a wide range of substrates. This property makes it particularly useful in applications requiring strong adhesion and surface modification. Additionally, its ability to undergo various chemical reactions under controlled conditions adds to its versatility and utility in scientific research and industrial applications .
Propiedades
IUPAC Name |
chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14Cl2Si2/c1-8(2,6)5-9(3,4)7/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDZAHJRMRMQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063813 | |
| Record name | 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5357-38-0 | |
| Record name | 1,1′-Methylenebis[1-chloro-1,1-dimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5357-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-methylenebis(1-chloro-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005357380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-methylenebis[1-chloro-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1596111.png)










![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B1596128.png)


